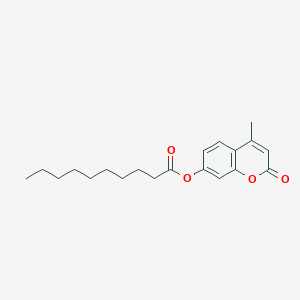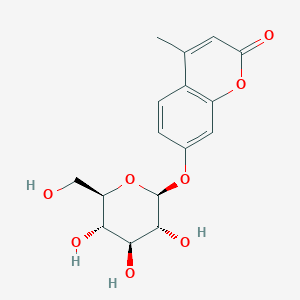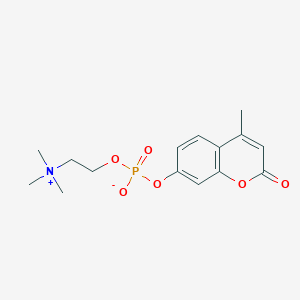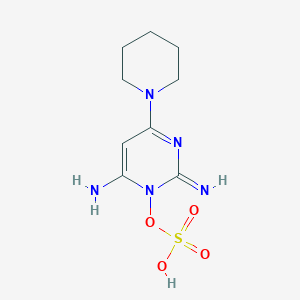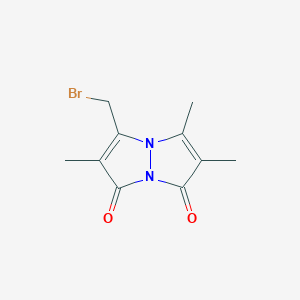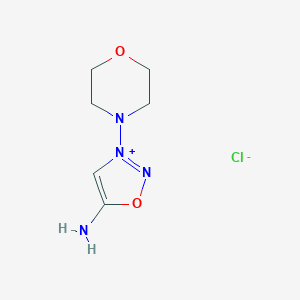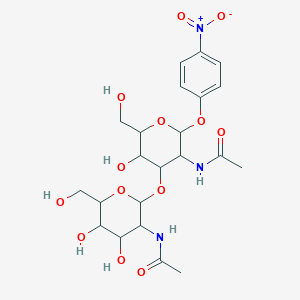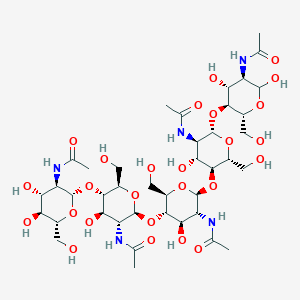
N,N',N'',N''',N''''-Pentaacetylchitopentaose
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N,N',N'',N''',N''''-Pentaacetylchitopentaose involves the acetylation of chitooligosaccharides, which are derived from chitin. A notable synthesis approach is the concise synthesis of 4-methylumbelliferyl-penta-N-acetylchitopentaoside, a related compound, which demonstrates the feasibility of obtaining peracetylated chitooligosaccharides through the treatment of partially N-acetylated chitooligosaccharides with acetic anhydride and sodium acetate. This method provides a pathway to synthesize N,N',N'',N''',N''''-Pentaacetylchitopentaose by isolating peracetylated chitopentaoside from a mixture of peracetylated chitooligosaccharides (Huang, 2009).
Molecular Structure Analysis
The molecular structure of N,N',N'',N''',N''''-Pentaacetylchitopentaose, like its synthesis analogues, is characterized by the presence of acetyl groups attached to the nitrogen atoms of the glucosamine units. This modification significantly alters the physical and chemical properties of the molecule compared to its unmodified counterpart, chitopentaose. The structure is key to its interaction with biological molecules, such as enzymes, where it can act as an inhibitor or a structural mimic of natural substrates.
Chemical Reactions and Properties
N,N',N'',N''',N''''-Pentaacetylchitopentaose can undergo various chemical reactions typical of acetylated oligosaccharides, including deacetylation under certain conditions to yield chitopentaose or further chemical modifications to attach fluorescent or other functional groups, enhancing its utility in biochemical assays (Huang, 2009).
Applications De Recherche Scientifique
Synthesis and Inhibition Effects on Chitinase
N,N',N'',N''',N''''-Pentaacetylchitopentaose has been synthesized and investigated for its inhibition effects on chitinase. The synthesis involved a sequence of chemical reactions leading to the target compound, which demonstrated significant stability and inhibition potency against chitinase (Huang, 2009).
Plant Gene Expression Responses
In plant biology, N-acetylchitooligosaccharides, closely related to N,N',N'',N''',N''''-Pentaacetylchitopentaose, have been studied for their impact on gene expression in rice. They act as potent elicitors, inducing defense reactions and affecting the expression of numerous genes, including those related to signal transduction (Akimoto-Tomiyama et al., 2003).
Nitrogen Utilization Efficiency in Crops
Research on nitrogen utilization in crops like oats has implications for the application of compounds like N,N',N'',N''',N''''-Pentaacetylchitopentaose. The physiological efficiency of nitrogen in these plants could be influenced by such compounds, affecting growth and yield (Isfan, 1993).
Antibiotic Biosynthesis
N,N',N'',N''',N''''-Pentaacetylchitopentaose and similar compounds are relevant in the context of antibiotic biosynthesis, as demonstrated by the isolation and analysis of genes like isopenicillin N synthetase from various microorganisms. These studies contribute to our understanding of antibiotic production pathways (Samson et al., 1985).
Propriétés
IUPAC Name |
N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H67N5O26/c1-11(51)41-21-28(58)32(17(7-47)63-36(21)62)68-38-23(43-13(3)53)30(60)34(19(9-49)65-38)70-40-25(45-15(5)55)31(61)35(20(10-50)67-40)71-39-24(44-14(4)54)29(59)33(18(8-48)66-39)69-37-22(42-12(2)52)27(57)26(56)16(6-46)64-37/h16-40,46-50,56-62H,6-10H2,1-5H3,(H,41,51)(H,42,52)(H,43,53)(H,44,54)(H,45,55)/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36?,37+,38+,39+,40+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBKTWJIYTYFBH-YSJWDAEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)NC(=O)C)O)CO)CO)CO)CO)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H67N5O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1034.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N',N'',N''',N''''-Pentaacetylchitopentaose | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




